N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride
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Overview
Description
N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride is a chemical compound with a complex structure that includes a pyridine ring, a cyclopropyl group, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride typically involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which are then oxidized to yield the desired pyridine derivative . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow systems, where reagents are passed through a packed column containing a catalyst, such as Raney nickel, to facilitate the reaction . This method allows for efficient large-scale production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives, such as:
Pyridine: A basic nitrogen heterocycle found in many active pharmaceuticals.
Dihydropyridines: Known for their therapeutic effects, including antihypertensive properties.
Piperidines: Used in medicinal chemistry for their diverse biological activities.
Uniqueness
N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride is unique due to its specific structural features, such as the cyclopropyl and methylamino groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H18Cl3N3 |
---|---|
Molecular Weight |
286.6 g/mol |
IUPAC Name |
N-[[1-(methylamino)cyclopropyl]methyl]pyridin-3-amine;trihydrochloride |
InChI |
InChI=1S/C10H15N3.3ClH/c1-11-10(4-5-10)8-13-9-3-2-6-12-7-9;;;/h2-3,6-7,11,13H,4-5,8H2,1H3;3*1H |
InChI Key |
IRXRRORVSLLJTA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CC1)CNC2=CN=CC=C2.Cl.Cl.Cl |
Origin of Product |
United States |
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